Here are some specific examples of its use in research:
2-Chloro-4-methylaniline, also known as 2-chloro-p-toluidine or 3-chloro-4-methylaniline, is an aromatic amine with the chemical formula C₇H₈ClN and a molecular weight of 141.598 g/mol. It appears as a light brown solid at room temperature and has a characteristic mild odor. The compound is classified as a hazardous substance due to its potential health effects, including irritation and sensitization upon exposure .
OCPT is considered a hazardous compound due to the following reasons:
This compound exhibits biological activity that can impact human health. Exposure may lead to methemoglobinemia, a condition where hemoglobin is altered, reducing oxygen transport in the blood. Symptoms include cyanosis, which manifests as a bluish discoloration of the skin and mucous membranes . Additionally, sensitized individuals may experience severe allergic reactions upon subsequent exposure.
2-Chloro-4-methylaniline can be synthesized through several methods:
The primary applications of 2-chloro-4-methylaniline include:
Studies on the interactions of 2-chloro-4-methylaniline with biological systems have highlighted its potential toxicological effects. Research indicates that it may interact with cellular components leading to oxidative stress and inflammatory responses. The compound's ability to induce sensitization suggests that it may act as a hapten in immune responses, potentially leading to allergic reactions upon repeated exposure .
Several compounds share structural similarities with 2-chloro-4-methylaniline. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4-Chloro-2-methylaniline | C₇H₈ClN | Chlorine at para position |
3-Chloroaniline | C₆H₄ClN | Chlorine at meta position |
p-Toluidine | C₇H₉N | No halogen substitution |
2-Chloroaniline | C₆H₆ClN | Chlorine at ortho position |
2-Chloro-4-methylaniline is distinct due to its specific positioning of both the methyl and chlorine substituents on the aromatic ring, which influences its reactivity and biological activity compared to other anilines. Its unique properties make it particularly valuable in dye synthesis and other chemical applications.
Corrosive;Irritant